N-Benzyl-3-bromo-5-fluorobenzamide
Description
N-Benzyl-3-bromo-5-fluorobenzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen, with bromo (Br) and fluoro (F) substituents at the 3- and 5-positions of the benzoyl ring, respectively. This article compares its hypothetical properties with structurally analogous compounds documented in recent literature (see Table 1).
Properties
IUPAC Name |
N-benzyl-3-bromo-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c15-12-6-11(7-13(16)8-12)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKJAVXWCEAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromo-5-fluorobenzamide typically involves the following steps:
Bromination: The starting material, 3-fluorobenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Benzylation: The brominated intermediate is then subjected to benzylation. This can be achieved by reacting the intermediate with benzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromo-5-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted benzamide derivative.
Scientific Research Applications
N-Benzyl-3-bromo-5-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromo-5-fluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine substituents on the benzene ring can influence the compound’s reactivity and binding affinity to biological molecules. The benzyl group attached to the amide nitrogen can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Benzyl-3-bromo-5-fluorobenzamide to four structurally related benzamide derivatives (from the provided evidence), focusing on molecular composition, substituent effects, and physicochemical trends.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Position and Halogenation: The hypothetical compound (3-Br, 5-F) differs from (5-Br, 2-F) and (5-Br, 2-F) in halogen positioning. introduces a trifluoromethyl (CF₃) group, which significantly increases molecular weight (378.57 g/mol) and lipophilicity, a critical factor in membrane permeability .
Methoxy groups () introduce polarity, enhancing solubility in polar solvents compared to halogenated analogs .
Molecular Weight Trends :
- The trifluoromethyl group in results in the highest molecular weight (378.57 g/mol), while the methoxy group in yields the lowest (324.15 g/mol). The hypothetical compound (~328 g/mol) aligns closer to simpler halogenated derivatives.
Research Findings and Implications
- Bioactivity : Chloro- and trifluoromethyl-substituted benzamides (e.g., and ) are frequently explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems, which facilitate π-stacking interactions .
- Synthetic Accessibility : Methoxy-substituted benzamides () are often synthesized via milder coupling conditions, whereas bromo/chloro derivatives may require palladium-catalyzed reactions .
- Spectroscopic Data : Gas chromatography–mass spectrometry (GC-MS) analyses for compounds like those in highlight distinct fragmentation patterns influenced by halogen placement and N-substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
